molecular formula C20H20N4O2 B2867341 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 2097930-20-4

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No. B2867341
CAS RN: 2097930-20-4
M. Wt: 348.406
InChI Key: KXKNDIWMPDEAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization of cyanamides with different reactants, including methyl anthranilates and 2-aminophenyl ketones, leads to the formation of various derivatives like 2-amino-3,4-dihydroquinazolin-4-ones and 2-aminoquinazoline derivatives. These reactions showcase the compound's role in synthesizing novel heterocycles that could have potential applications in medicinal chemistry and drug design (Shikhaliev et al., 2008).

Antitumor Activity and Molecular Docking Study

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural similarity with the query compound, were synthesized and evaluated for their antitumor activity. Some derivatives demonstrated significant broad-spectrum antitumor activity, underlining the potential of these compounds in cancer therapy. Molecular docking studies were conducted to understand their mechanism of action, providing insights into their interactions with biological targets (Al-Suwaidan et al., 2016).

Enantioselective Synthesis and Receptor Antagonism

Research into enantioselective processes for synthesizing compounds with specific chiral centers highlights the importance of structural precision in medicinal chemistry. For example, the synthesis of CGRP receptor antagonists involves stereoselective synthesis techniques, showcasing the compound's relevance in developing treatments for conditions mediated by the CGRP receptor (Cann et al., 2012).

Antimicrobial and Antifungal Activity

Several derivatives have been synthesized and tested for their antimicrobial and antifungal activities. This research indicates the potential of such compounds in developing new antibacterial and antifungal agents, contributing to the fight against resistant microbial strains (Patel & Patel, 2010).

Structural Characterization and Crystallography

The detailed structural analysis through crystallography provides essential insights into the compound's molecular geometry, intermolecular interactions, and the potential for forming stable crystalline forms. Such information is vital for understanding the physical properties and reactivity of the compound, facilitating its application in further chemical synthesis and drug formulation (Hirano et al., 2004).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(22-12-14-5-8-17(21-11-14)15-6-7-15)9-10-24-13-23-18-4-2-1-3-16(18)20(24)26/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKNDIWMPDEAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

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